2-Ethoxy-1-fluoro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene
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Overview
Description
2-Ethoxy-1-fluoro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene is an organic compound characterized by its unique structure, which includes an ethoxy group, a fluoro substituent, and a benzimidazolyl sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-fluoro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene typically involves multiple steps, starting with the preparation of the benzimidazole derivative. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. The sulfonylation of the benzimidazole is achieved using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-fluoro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while nucleophilic substitution could result in the replacement of the fluoro group with other functional groups .
Scientific Research Applications
2-Ethoxy-1-fluoro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-fluoro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the ethoxy and fluoro groups can modulate its chemical reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1-fluoro-4-[(2-benzimidazolyl)sulfonyl]benzene: Lacks the methyl group on the benzimidazole moiety.
2-Methoxy-1-fluoro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene: Has a methoxy group instead of an ethoxy group.
2-Ethoxy-1-chloro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene: Contains a chloro group instead of a fluoro group.
Uniqueness
2-Ethoxy-1-fluoro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the ethoxy group can enhance solubility, while the fluoro group can increase metabolic stability. The methyl group on the benzimidazole moiety can influence the compound’s binding affinity and selectivity for its molecular targets .
Properties
IUPAC Name |
1-(3-ethoxy-4-fluorophenyl)sulfonyl-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-3-22-16-10-12(8-9-13(16)17)23(20,21)19-11(2)18-14-6-4-5-7-15(14)19/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMXWRTXYATXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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